“(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid” is a chemical compound that consists of 43 atoms in total, including 20 Hydrogen atoms, 15 Carbon atoms, 2 Nitrogen atoms, and 6 Oxygen atoms. It contains 43 bonds in total, including 23 non-H bonds, 10 multiple bonds, 8 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 1 aromatic nitro group, and 1 hydroxyl group.
Molecular Structure Analysis
The molecular structure of “(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid” is characterized by a variety of bond types. It has 23 non-H bonds, 10 multiple bonds, 8 rotatable bonds, 4 double bonds, and 6 aromatic bonds. The molecule also features 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 1 aromatic nitro group, and 1 hydroxyl group.
Physical And Chemical Properties Analysis
“(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid” is a solid substance that should be stored in a dry environment at 2-8°C. Its molecular weight is 324.33.
Synthesis Analysis
Several synthetic routes have been explored for (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid. One common approach involves a multi-step synthesis starting with commercially available L-phenylalanine. []
Chemical Reactions Analysis
Amide bond formation: The carboxylic acid group can be activated using coupling reagents like dicyclohexylcarbodiimide (DCC) or HATU to form amide bonds with amines, enabling its incorporation into peptide chains. []
Boc deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid, to liberate the free amine group for further functionalization. [, ]
Nitro group reduction: The nitro group can be reduced to an amine group using various reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride, providing a handle for further derivatization. []
Applications
HIV protease inhibitors: It serves as a key intermediate in the synthesis of HIV protease inhibitors like Saquinavir. [] These inhibitors work by mimicking the natural substrate of the HIV protease enzyme, preventing the enzyme from cleaving viral polyproteins and halting viral replication.
Peptide mimetics: It is utilized in the development of peptide mimetics, which are molecules designed to mimic the structure and function of naturally occurring peptides. [] These mimetics offer advantages over natural peptides in terms of stability, bioavailability, and resistance to enzymatic degradation.
Conformationally restricted dipeptide mimetics: It is incorporated into the synthesis of conformationally restricted dipeptide mimetics, molecules that mimic the structure of two amino acids in a fixed spatial arrangement. [] These mimetics are valuable tools for studying protein-protein interactions and developing new drug candidates.
Compound Description: This compound serves as a precursor to (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid in the synthesis of a key intermediate for the HIV protease inhibitor Amprenavir. []
Relevance: This compound shares the same carbon backbone and stereochemistry as (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid. The key difference lies in the oxidation state of the carbon at position 1, which is a ketone in this compound and a carboxylic acid in the target compound. []
Compound Description: This compound is another intermediate in the synthesis of a component for the HIV protease inhibitor Amprenavir. []
Relevance: This compound is structurally related to (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid through their shared carbon backbone, with the notable exception of the nitro group on the phenyl ring being absent in this compound. Additionally, this compound possesses a hydroxyl group at position 3, differing from the target compound's ketone at that position. []
Compound Description: This compound serves as a useful building block for the HIV protease inhibitor Amprenavir. []
Relevance: This compound exhibits structural similarities to (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid, sharing the same carbon backbone, the presence of a nitro group on the phenyl ring, and a carbamate protecting group on the amine. The key differences include the presence of a sulfonamide group at position 3 and a hydroxyl group at position 2 in this compound, contrasting with the target compound's carboxylic acid at position 1 and absence of these specific functional groups. []
Compound Description: This compound is a key intermediate in the stereospecific synthesis of the antibacterial agent (+)-Obafluorin. []
Relevance: This compound shares the same carbon backbone and stereochemistry as (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid. Both compounds feature a nitro group on the phenyl ring and a carboxylic acid group at position 1. The primary difference lies in the protecting group on the amine: a 2-nitrophenylsulfenyl group in this compound and a tert-butoxycarbonyl group in the target compound. []
(+)-Obafluorin
Compound Description: (+)-Obafluorin is an antibacterial agent isolated from Pseudomonas fluorescens. []
Relevance: (+)-Obafluorin is synthesized from N-[(2-nitrophenyl)sulfenyl]-(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoic acid, which shares a similar structure with (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid. While (+)-Obafluorin itself doesn't directly resemble the target compound, its synthetic pathway highlights the significance of the target compound's core structure in medicinal chemistry. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
The μ-opioid receptor (OPRM1) is the primary site of action for morphine and other opioids associated with the treatment of pain. The occupancy of δ-opioid receptors (OPRD1) by antagonists has been shown to enhance OPRM1 binding and signaling activity. Because heteromerization of OPRM1 and OPRD1 is thought to be a potential mechanism by which this occurs, compounds are being sought that selectively activate OPRM1-OPRD1 heterodimerization while alleviating the unwanted effects associated with prolonged opiate use. ML-335 is the first identified agonist for OPRM1-OPRD1 heterodimerization (EC50 = 403 nM) that demonstrates selectivity over the individual OPRM1 and OPRD1 receptors and the serotonin HT5A receptor (EC50s = 14.9, 1.1, and >40 μM, respectively).